molecular formula C20H22N2OS B2791596 N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049555-65-8

N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2791596
CAS No.: 1049555-65-8
M. Wt: 338.47
InChI Key: NHFZVYAVKALMKV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), and a cyclopentanecarboxamide group (a cyclopentane ring attached to a carboxamide group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole and thiophene rings, the attachment of the ethyl group to the indole ring, and the formation of the cyclopentanecarboxamide group . The exact synthesis would depend on the specific reactions used and the starting materials available.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups . The indole and thiophene rings would likely contribute to the compound’s aromaticity, while the cyclopentanecarboxamide group could potentially form hydrogen bonds with other molecules.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The indole and thiophen-2-yl groups might undergo electrophilic aromatic substitution reactions, while the carboxamide group could potentially participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological targets via the indole and thiophen-2-yl groups, or it could undergo metabolic transformations in the body .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be used in pharmaceutical research or materials science, among other fields .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c23-19(20(10-3-4-11-20)18-8-5-13-24-18)21-12-9-15-14-22-17-7-2-1-6-16(15)17/h1-2,5-8,13-14,22H,3-4,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFZVYAVKALMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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